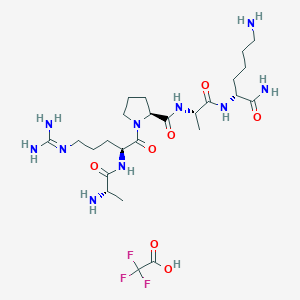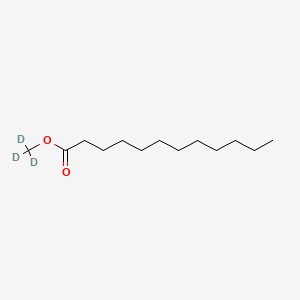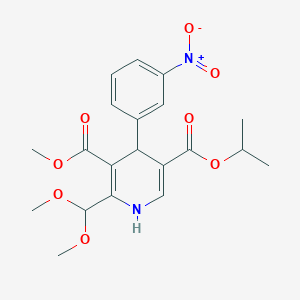
3-O-methyl 5-O-propan-2-yl 2-(dimethoxymethyl)-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Nitrophenyl)-2-dimethoxymethyl-1,4-dihydropyridine-3,5-dicarboxylic Acid 5-Isopropyl Ester 3-Methyl Ester is a complex organic compound belonging to the class of 1,4-dihydropyridines These compounds are known for their diverse pharmacological activities, particularly as calcium channel blockers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitrophenyl)-2-dimethoxymethyl-1,4-dihydropyridine-3,5-dicarboxylic Acid 5-Isopropyl Ester 3-Methyl Ester typically involves a multi-step process. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a suitable solvent. The reaction conditions often require refluxing the mixture for several hours to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Hantzsch synthesis for large-scale operations. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Nitrophenyl)-2-dimethoxymethyl-1,4-dihydropyridine-3,5-dicarboxylic Acid 5-Isopropyl Ester 3-Methyl Ester undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like alcohols or amines can react with the ester groups under basic or acidic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amino-substituted dihydropyridine.
Substitution: Various ester or amide derivatives.
Aplicaciones Científicas De Investigación
4-(3-Nitrophenyl)-2-dimethoxymethyl-1,4-dihydropyridine-3,5-dicarboxylic Acid 5-Isopropyl Ester 3-Methyl Ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on calcium channels in cellular models.
Medicine: Investigated for its potential as a calcium channel blocker in the treatment of cardiovascular diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to various physiological effects such as vasodilation and reduced cardiac contractility. The molecular targets include L-type calcium channels, which are crucial in regulating cardiovascular functions.
Comparación Con Compuestos Similares
Similar Compounds
Nifedipine: Another 1,4-dihydropyridine calcium channel blocker.
Amlodipine: Known for its long-acting effects in treating hypertension.
Felodipine: Used for its vasodilatory properties.
Uniqueness
4-(3-Nitrophenyl)-2-dimethoxymethyl-1,4-dihydropyridine-3,5-dicarboxylic Acid 5-Isopropyl Ester 3-Methyl Ester is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other 1,4-dihydropyridines. The presence of the nitrophenyl group and the specific ester functionalities may also influence its binding affinity and selectivity for calcium channels.
Propiedades
Fórmula molecular |
C20H24N2O8 |
|---|---|
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
3-O-methyl 5-O-propan-2-yl 2-(dimethoxymethyl)-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H24N2O8/c1-11(2)30-18(23)14-10-21-17(20(28-4)29-5)16(19(24)27-3)15(14)12-7-6-8-13(9-12)22(25)26/h6-11,15,20-21H,1-5H3 |
Clave InChI |
ASUYWCQAXXTOAK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C1=CNC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


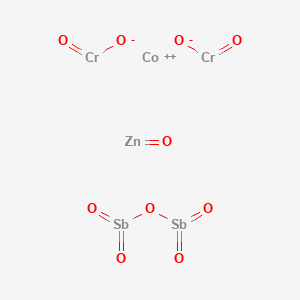

![Anthra[2,3-b]carbazole](/img/structure/B13829115.png)
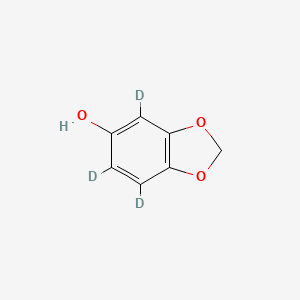
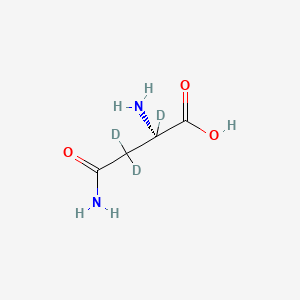


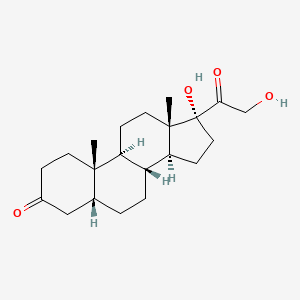
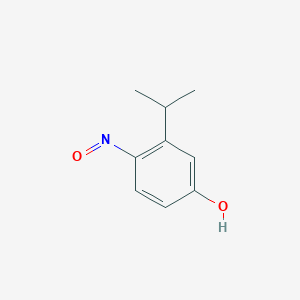
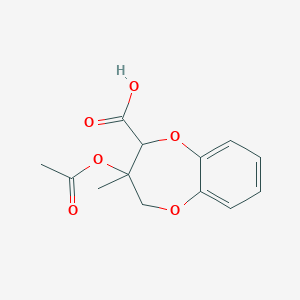
![(3S,5R)-3-[(2R)-3,3-dimethyloxiran-2-yl]-3-hydroxy-5-[(8S,9R,10S,11S,14R)-11-hydroxy-4,4,10,14-tetramethyl-3-oxo-2,5,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate](/img/structure/B13829172.png)
